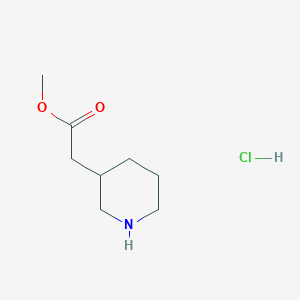

Methyl 2-(piperidin-3-yl)acetate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-piperidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670059 | |

| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247259-31-0 | |

| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(piperidin-3-yl)acetate Hydrochloride

Abstract

Methyl 2-(piperidin-3-yl)acetate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural motif is present in a range of biologically active molecules. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this compound, delving into the underlying chemical principles and offering detailed, field-tested experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a robust understanding of the practical and theoretical aspects of its synthesis, enabling informed decisions in experimental design and scale-up operations.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The 3-substituted piperidine derivatives, in particular, offer a valuable vector for molecular elaboration, allowing for the exploration of chemical space to optimize pharmacological activity. Methyl 2-(piperidin-3-yl)acetate, and its hydrochloride salt, serves as a versatile intermediate for introducing a carboxymethyl group at the 3-position of the piperidine ring, a common feature in compounds targeting the central nervous system.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary strategies: catalytic hydrogenation of a pyridine precursor and functional group manipulation of a pre-existing piperidine ring. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and stereochemical considerations.

Catalytic Hydrogenation of Pyridine Derivatives: A Convergent Approach

One of the most direct and atom-economical routes involves the catalytic hydrogenation of a corresponding pyridine derivative, such as methyl 2-(pyridin-3-yl)acetate. This method is attractive for its efficiency in constructing the saturated piperidine ring from a readily available aromatic precursor.

2.1.1. Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of pyridines is a well-established transformation, typically employing transition metal catalysts such as platinum, palladium, rhodium, or ruthenium. The reaction proceeds through the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity. Platinum-based catalysts, like platinum(IV) oxide (PtO₂), are often effective for the hydrogenation of substituted pyridines.[1][2] The reaction is typically carried out under hydrogen pressure in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating its reduction.[1] Rhodium on a support like alumina or carbon has also been shown to be an effective catalyst for the hydrogenation of pyridylcarboxylic acids.[3]

2.1.2. Experimental Workflow: Hydrogenation of Methyl 2-(pyridin-3-yl)acetate

The following diagram illustrates a typical workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available equipment.

Protocol 1: Catalytic Hydrogenation of Methyl 2-(pyridin-3-yl)acetate

Materials:

-

Methyl 2-(pyridin-3-yl)acetate

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen Gas

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (ethanolic or ethereal solution)

-

High-pressure hydrogenation vessel

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve methyl 2-(pyridin-3-yl)acetate in glacial acetic acid.

-

Carefully add a catalytic amount of PtO₂ to the solution.

-

Seal the vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar). [1]5. Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with additional acetic acid or a suitable solvent.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Esterification of 3-Piperidineacetic Acid using Thionyl Chloride

Materials:

-

3-Piperidineacetic acid

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

To a flask containing anhydrous methanol, cooled in an ice bath, slowly add thionyl chloride dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas.

-

To this freshly prepared methanolic HCl solution, add 3-piperidineacetic acid portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid is this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons. The chemical shifts will be influenced by the hydrochloride salt formation. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the piperidine ring, the methylene carbon, and the methyl carbon of the ester. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base of methyl 2-(piperidin-3-yl)acetate. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (as an ammonium salt), C-H stretches, the ester C=O stretch, and C-O stretches. |

| Melting Point | A sharp melting point is indicative of high purity. |

Note: Specific spectral data can be found in various chemical databases for comparison. [4][5][6]

Safety Considerations

-

Hydrogenation: Reactions involving hydrogen gas under pressure should be conducted in a well-ventilated area using appropriate high-pressure equipment and safety shields.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Acids and Bases: Concentrated acids and bases should be handled with care.

-

Solvents: Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with catalytic hydrogenation of the corresponding pyridine derivative and esterification of 3-piperidineacetic acid being the most common and practical approaches. The choice of method will be dictated by factors such as the availability of starting materials, scale of the reaction, and desired purity. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently undertake the synthesis of this important pharmaceutical intermediate.

References

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 4. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 247259-31-0 | this compound - Synblock [synblock.com]

- 6. This compound | 247259-31-0 [chemicalbook.com]

The Pivotal Role of Methyl 2-(piperidin-3-yl)acetate Hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a molecular framework that is recurrent in a multitude of successful therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of drugs targeting a wide array of biological targets, particularly within the central nervous system (CNS).[1] Within this important class of compounds, Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS Number: 247259-31-0) has emerged as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of its chemical properties, a detailed look at its synthesis, and a discussion of its significant applications in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline powder. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, a crucial characteristic for its application in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 247259-31-0 | |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| Appearance | White to off-white crystalline powder | Generic supplier data |

| Melting Point | 130 - 140 °C | Generic supplier data |

| Solubility | Soluble in water and methanol | Generic supplier data |

The structural integrity of this compound is defined by a six-membered piperidine ring with a methyl acetate group at the 3-position. The nitrogen atom of the piperidine ring is basic and exists as a hydrochloride salt, which improves the compound's stability and handling properties.

Synthesis and Purification: A Representative Protocol

While numerous proprietary methods exist for the synthesis of piperidine derivatives, a common and illustrative approach involves the use of a protected piperidine precursor. The following is a representative, multi-step synthesis protocol that a skilled chemist could adapt.

Step 1: N-Boc Protection of a Piperidine Precursor

The synthesis often commences with the protection of the nitrogen atom of a suitable piperidine precursor to prevent unwanted side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is a widely used protecting group for this purpose.

Experimental Protocol:

-

Dissolve the starting piperidine derivative in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (Et₃N) as a base.

-

Slowly add a solution of Boc₂O in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the N-Boc protected intermediate by column chromatography.

Step 2: Introduction of the Acetate Moiety

With the nitrogen protected, the acetate group can be introduced. This can be achieved through various synthetic strategies, such as alkylation of a suitable precursor.

Step 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-Boc protecting group, typically under acidic conditions, followed by the formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the N-Boc protected methyl 2-(piperidin-3-yl)acetate in a suitable solvent like methanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or a saturated solution of HCl in methanol) dropwise.

-

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development: A Gateway to Neurologically Active Compounds

The true value of this compound lies in its role as a versatile building block in the synthesis of more complex and biologically active molecules. The piperidine moiety is a common feature in drugs targeting the central nervous system, where it can interact with various receptors and enzymes.

Role as a Key Intermediate for Enzyme Inhibitors

Recent research has highlighted the use of chiral piperidine derivatives, such as the (3S) enantiomer of Methyl 2-(piperidin-3-yl)acetate, as crucial intermediates in the development of potent enzyme inhibitors.[2] Specifically, these building blocks are instrumental in the synthesis of:

-

Renin Inhibitors: These are a class of drugs used to treat hypertension by targeting the renin-angiotensin system.

-

Poly(ADP-ribose)polymerase (PARP) Inhibitors: These are targeted cancer therapies that are particularly effective in treating tumors with specific DNA repair defects.[2]

The stereochemistry at the 3-position of the piperidine ring is often critical for the biological activity of the final drug molecule, making enantiomerically pure starting materials like the chiral versions of Methyl 2-(piperidin-3-yl)acetate highly sought after.[2]

Potential in the Development of Neurological Drugs

The piperidine scaffold is a well-established pharmacophore in drugs targeting neurological disorders. Its structural similarity to endogenous neurotransmitters allows it to interact with a variety of receptors in the brain. For instance, piperidine derivatives have been extensively studied as:

-

Monoamine Oxidase (MAO) Inhibitors: MAO is an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibiting MAO can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.

-

Modulators of GABAergic and Serotonergic Systems: These systems play a crucial role in regulating mood, anxiety, and seizure activity.

While a specific marketed drug that directly uses this compound as a starting material is not publicly documented, its structural motifs are present in numerous CNS-active compounds. A notable example is Methylphenidate (sold as Ritalin), a widely prescribed treatment for ADHD, which features a piperidine ring with an acetate group, albeit at the 2-position.[3] This underscores the therapeutic potential of molecules derived from this versatile building block.

Caption: Key application areas of this compound in drug discovery.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, the methylene protons adjacent to the ester, and the methyl group of the ester. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the piperidine ring, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch from the ester group (typically around 1735 cm⁻¹), N-H stretching vibrations from the protonated amine (around 3000 cm⁻¹), and C-H stretching from the aliphatic parts of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

While specific spectral data is often proprietary to commercial suppliers, the expected patterns are well-established based on the known structure of the molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic, so protection from moisture is important to maintain its integrity.

Conclusion

This compound is a quintessential example of a versatile building block that plays a critical, behind-the-scenes role in the intricate process of drug discovery and development. Its favorable physicochemical properties, combined with the proven therapeutic relevance of the piperidine scaffold, make it an indispensable tool for medicinal chemists. As research into novel therapeutics for neurological disorders and cancer continues to advance, the demand for such well-characterized and strategically designed intermediates is poised to grow, further solidifying the importance of this compound in the pharmaceutical sciences.

References

-

PubChem. (n.d.). Methylphenidate. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-[(3S)-Piperidin-3-yl]acetate|CAS 957752-42-0 [benchchem.com]

- 3. Methylphenidate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Pharmacology of Methyl 2-(piperidin-3-yl)acetate hydrochloride and its Structural Congeners

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

As a Senior Application Scientist, it is imperative to begin this guide with a note on the current landscape of research surrounding Methyl 2-(piperidin-3-yl)acetate hydrochloride. While this specific compound is commercially available as a chemical intermediate, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth pharmacological studies.[1][2] This guide, therefore, adopts a dual-pronged approach. Firstly, it will thoroughly detail the known chemical and physical properties of the molecule . Secondly, and more critically for the research and development professional, it will synthesize a broader pharmacological narrative by examining structurally related piperidine-containing compounds. This will provide a robust, evidence-based framework for postulating potential therapeutic applications and designing a rigorous, scientifically-sound preclinical evaluation workflow for this compound.

Part 1: Characterization of this compound

This compound is a piperidine derivative with the chemical formula C8H16ClNO2 and a molecular weight of 193.67 g/mol .[1] It is typically supplied as a crystalline powder for research purposes.[3]

| Property | Value | Source |

| CAS Number | 247259-31-0 | Synblock[1] |

| Molecular Formula | C8H16ClNO2 | PubChem[2] |

| Molecular Weight | 193.67 g/mol | Synblock[1] |

| Physical Form | Crystal / Powder | Sigma-Aldrich[3] |

| Purity | ≥98% | Synblock[1] |

Part 2: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a highly valued scaffold in drug discovery, present in a wide array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[4] Its prevalence is due to its favorable physicochemical properties. The piperidine motif can enhance metabolic stability, facilitate transport across biological membranes, and improve overall pharmacokinetic (ADME) profiles, often with reduced toxicity.[4] The biological activity of piperidine-containing molecules is profoundly influenced by the substitution pattern on the ring, a principle that will be explored through the following examples of structural isomers and analogs of our topic compound.

Isomeric Insights: The Criticality of Substituent Placement

The precise positioning of the acetate group on the piperidine ring dramatically alters the pharmacological profile of the molecule.

-

Methyl 2-(piperidin-2-yl)acetate (Methylphenidate): This isomer is the well-known CNS stimulant, methylphenidate (Ritalin, Concerta).[5][6] Its primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake in the brain, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[5] This modulation of catecholaminergic signaling is the basis for its therapeutic use in Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[5]

-

Methyl 2-(piperidin-4-yl)acetate: While less characterized than the 2-yl isomer, compounds with a 4-substituted piperidine ring are also pharmacologically active. For instance, N-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate has been investigated as a radioligand for visualizing muscarinic receptors in the brain using Positron Emission Tomography (PET).[7] This suggests that the 4-yl substitution pattern can confer affinity for G-protein coupled receptors.

The stark contrast in the pharmacology of these isomers underscores the importance of empirical evaluation for the 3-yl variant, this compound. Its activity cannot be reliably predicted from its isomers alone.

Broader Analogs and Potential Therapeutic Avenues

Expanding our view to other piperidine derivatives reveals a wide spectrum of potential biological activities.

-

Antifungal Properties: Certain 2,6-diaryl-3-methyl-4-piperidone derivatives have demonstrated potent antifungal activity against species like Aspergillus niger and Candida albicans.[8] Similarly, hybrid molecules combining piperidine and tetrahydroisoquinoline scaffolds have shown antimycotic effects.[9] This raises the possibility of screening this compound for antimicrobial properties.

-

Neuromodulatory Effects: Beyond the stimulant properties of methylphenidate, other piperidine-containing compounds are being explored for their effects on various CNS targets. For example, a novel piperidine derivative, BMS-986169, has been characterized as a negative allosteric modulator of the NMDA 2B receptor, with potential applications in treating major depressive disorder.[10]

Part 3: A Proposed Preclinical Workflow for Pharmacological Characterization

Given the lack of existing data, a structured, multi-tiered approach is essential to elucidate the pharmacology of this compound. The following workflow is proposed as a robust starting point for any research team embarking on the characterization of this novel compound.

Tier 1: Initial Screening and Target Identification

The primary objective of this phase is to broadly assess the biological activity of the compound and identify potential molecular targets.

Experimental Protocol: Broad Ligand Binding Assay Panel (e.g., Eurofins SafetyScreen)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Execution: Submit the compound for screening against a panel of common CNS receptors, ion channels, and transporters at a standard concentration (e.g., 10 µM). This panel should include, at a minimum:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT)

-

Muscarinic receptor subtypes (M1-M5)

-

NMDA receptor complex

-

GABA-A and GABA-B receptors

-

-

Data Analysis: Analyze the percentage of inhibition or stimulation for each target. A significant effect (e.g., >50% inhibition at 10 µM) warrants further investigation.

Causality Behind Experimental Choices: This broad screening approach is a cost-effective and efficient method to rapidly identify potential "hits" from a wide range of biologically relevant targets. The choice of targets is informed by the known activities of structural analogs (e.g., DAT/NET for methylphenidate, muscarinic receptors for other piperidines).

Diagram: Tier 1 Experimental Workflow

Caption: Workflow for initial screening and target identification.

Tier 2: In Vitro Pharmacological Profiling

Once a preliminary target is identified, the next step is to quantify the compound's potency and elucidate its mechanism of action at that target.

Experimental Protocol: Concentration-Response Curve for DAT Binding

(This is a hypothetical protocol assuming a "hit" on the Dopamine Transporter from Tier 1)

-

Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).

-

Radioligand Binding Assay:

-

Incubate the hDAT-expressing membranes with a known radioligand (e.g., [³H]WIN 35,428).

-

Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Incubate to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Trustworthiness and Self-Validation: This protocol includes positive and negative controls. A known DAT inhibitor (e.g., cocaine or methylphenidate) should be run in parallel to validate the assay's performance. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

Tier 3: Functional Activity and Early Pharmacokinetics

Demonstrating binding is not sufficient; it is crucial to show that this binding translates into a functional effect. Additionally, an early assessment of metabolic stability is critical.

Experimental Protocol: In Vitro Dopamine Uptake Assay

-

Cell Culture: Use a cell line stably expressing hDAT (e.g., HEK293-hDAT).

-

Assay Execution:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add [³H]dopamine to the cells and incubate for a short period (e.g., 10 minutes).

-

Wash the cells to remove extracellular [³H]dopamine.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.

Experimental Protocol: Microsomal Stability Assay

-

Incubation: Incubate this compound (e.g., at 1 µM) with liver microsomes (human and rat) and an NADPH-regenerating system.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

-

Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram: Integrated Preclinical Evaluation Logic

Caption: Logical flow from in vitro characterization to in vivo studies.

Part 4: Conclusion and Future Directions

While the direct pharmacological profile of this compound remains to be elucidated, its chemical structure places it in a pharmacologically rich space. The diverse activities of its isomers and analogs, from CNS stimulation to muscarinic receptor modulation and antifungal effects, highlight the immense potential for novel therapeutic applications. The true nature of this compound can only be revealed through rigorous, systematic investigation. The preclinical workflow detailed in this guide provides a scientifically robust and logically structured framework for such an endeavor. It is our hope that this analysis will serve as a valuable resource for researchers poised to explore the therapeutic potential of this and other novel piperidine-based compounds.

References

- Ilavarasan, R., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives.

- Synblock. CAS 247259-31-0 | this compound.

- van Waarde, A., et al. (2000). Preclinical testing of N-[(11)c]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a novel radioligand for detection of cerebral muscarinic receptors using PET. Synapse, 35(1), 62-7.

- Krömer, A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.

- PubChem. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride.

- SynHet. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride.

- Wikipedia. Methylphenidate.

- PubChem. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1).

- Sigma-Aldrich. Methyl 2-(piperidin-4-yl)acetate hydrochloride.

- Biosynth. Methyl 2-(piperidin-2-yl)acetate hydrochloride.

- Wikipedia. 4-Fluoromethylphenidate.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Li, J., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.

- CymitQuimica. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride.

- BLDpharm. 957471-98-6|(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride.

- PubChem. Methyl 2-phenyl-2-piperidin-2-ylacetate;chloride.

- Bristow, L. J., et al. (2017). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics, 363(3), 377-393.

- Obach, R. S., et al. Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human.

- ChemBK. methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride.

Sources

- 1. CAS 247259-31-0 | this compound - Synblock [synblock.com]

- 2. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 [sigmaaldrich.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylphenidate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Preclinical testing of N-[(11)c]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a novel radioligand for detection of cerebral muscarinic receptors using PET [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(piperidin-3-yl)acetate Hydrochloride as a Chiral Synthon

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Chiral piperidine scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to their favorable physicochemical properties and ability to engage with a wide range of biological targets.[1] The strategic installation of stereocenters on this privileged core is a critical challenge in drug development. This guide provides an in-depth analysis of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a versatile chiral synthon, focusing on its stereoselective synthesis and application. We will explore the causality behind key synthetic strategies, provide actionable experimental protocols, and illustrate its utility in the construction of complex, high-value molecules.

The Strategic Value of Chiral 3-Substituted Piperidines

The piperidine ring is one of the most frequently encountered N-heterocycles in FDA-approved drugs.[2] Its conformational flexibility and basic nitrogen atom allow it to serve as a key pharmacophore, influencing properties such as solubility, lipophilicity, and target binding. Specifically, 3-substituted chiral piperidines are crucial intermediates for a range of therapeutics, including antipsychotic agents and anticancer drugs.[3][4]

The challenge lies in accessing these structures with high enantiomeric purity. Traditional synthetic methods often involve lengthy sequences or rely on chiral resolution, which is inherently inefficient.[5] Consequently, the development of robust, asymmetric routes to key building blocks like Methyl 2-(piperidin-3-yl)acetate is of paramount importance. This synthon provides a pre-installed stereocenter at the C3 position and a functional handle (the methyl acetate group) for further elaboration, making it a highly valuable intermediate.

Physicochemical Properties and Stereochemistry

This compound is a stable, crystalline solid. The key feature of this molecule is the stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)- and (S)-Methyl 2-(piperidin-3-yl)acetate.

| Property | Value |

| Chemical Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol [6] |

| Appearance | White to off-white solid |

| Chirality | Exists as (R) and (S) enantiomers |

| Key Functional Groups | Secondary amine, Ester |

The absolute configuration of the synthon is critical, as biological systems often exhibit high stereoselectivity. The choice between the (R) or (S) enantiomer is dictated by the stereochemistry required in the final drug target.

Stereoselective Synthesis Strategies

The most efficient methods for producing enantiomerically pure Methyl 2-(piperidin-3-yl)acetate involve the asymmetric reduction of a pyridine precursor, methyl 2-(pyridin-3-yl)acetate. This approach is highly atom-economical and avoids late-stage resolutions.

Asymmetric Hydrogenation of Pyridinium Salts

A leading strategy for the synthesis of chiral piperidines is the asymmetric hydrogenation of activated pyridine rings, such as pyridinium salts.[7] The quaternization of the pyridine nitrogen increases its susceptibility to reduction and mitigates catalyst poisoning by the starting material or product.[7]

Causality and Mechanistic Insight: The direct hydrogenation of simple pyridines is challenging due to the aromatic stability of the ring and the strong coordination of the nitrogen atom to the metal catalyst, which can lead to deactivation.[7] By forming a pyridinium salt (e.g., an N-benzyl pyridinium bromide), the aromaticity is disrupted, and the substrate is activated for reduction.[7] Chiral phosphine ligands coordinated to a transition metal, typically rhodium or iridium, create a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydride delivery to the iminium intermediate, resulting in the formation of one enantiomer in excess.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Start [label="Methyl 2-(pyridin-3-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Quaternization\n(e.g., Benzyl Bromide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="N-Benzyl Pyridinium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Asymmetric Hydrogenation\n[Rh(COD)Cl]₂ / Chiral Ligand\nH₂, High Pressure", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Protected [label="N-Benzyl-(R/S)-Methyl\n2-(piperidin-3-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Deprotection\n(e.g., Pd/C, H₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="(R/S)-Methyl 2-(piperidin-3-yl)acetate\nHydrochloride Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate -> Step2 -> Product_Protected -> Step3 -> End; } end_dot Caption: Workflow for Asymmetric Hydrogenation of a Pyridine Precursor.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation This protocol is a representative example based on established principles.[2][8][9]

-

Pyridinium Salt Formation:

-

To a solution of methyl 2-(pyridin-3-yl)acetate (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).

-

Heat the mixture at reflux for 4-6 hours until quaternization is complete (monitor by LC-MS).

-

Cool the reaction mixture and collect the precipitated pyridinium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

-

-

Asymmetric Hydrogenation:

-

In an inert atmosphere glovebox, charge a high-pressure autoclave with the pyridinium salt (1.0 eq), [Rh(COD)Cl]₂ (0.5 mol%), and a suitable chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos, 1.1 mol%).

-

Add degassed methanol as the solvent.

-

Seal the autoclave, remove from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).

-

Heat the reaction to 40-60 °C and stir for 12-24 hours.

-

Monitor the reaction for conversion and enantiomeric excess (ee%) by chiral HPLC.

-

-

Deprotection and Salt Formation:

-

After the reaction is complete, vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol and add Palladium on carbon (10 wt%).

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until debenzylation is complete.

-

Filter the reaction through Celite® and wash with methanol.

-

To the filtrate, add a solution of HCl in isopropanol (1.2 eq) to precipitate the hydrochloride salt.

-

Collect the product by filtration, wash with cold ether, and dry to yield this compound.

-

| Catalyst System | Pressure (bar) | Temp (°C) | Enantiomeric Excess (ee%) |

| [Rh(COD)Cl]₂ / (S,S)-Et-DuPhos | 50 | 50 | >95% |

| [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | 60 | 40 | >90%[7] |

| Ru(OAc)₂ / (R)-BINAP | 80 | 80 | >92% |

Application in Complex Molecule Synthesis: A Case Study

The true value of a chiral synthon is demonstrated by its successful incorporation into a complex, high-value target molecule. (R)-Methyl 2-(piperidin-3-yl)acetate is a known key intermediate in the synthesis of several pharmaceuticals.

Logical Relationship in Synthesis: The synthon provides a core scaffold with the correct stereochemistry, onto which further complexity can be built. The secondary amine of the piperidine ring is a nucleophile, allowing for reactions such as N-alkylation or N-arylation, while the methyl ester can be hydrolyzed and used in amide coupling reactions.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion

This compound is a high-value chiral synthon that provides an efficient entry point to enantiomerically pure 3-substituted piperidines. Modern synthetic methods, particularly the asymmetric hydrogenation of activated pyridine precursors, have made this building block readily accessible with excellent stereocontrol. Its bifunctional nature—a reactive secondary amine and a modifiable ester group—allows for its versatile application in the convergent synthesis of complex pharmaceutical agents. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of this synthon is crucial for the rapid and efficient construction of novel therapeutics.

References

-

Wu, J., Chen, Z., Barnard, J. H., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

-

Wu, J., Chen, Z., Barnard, J. H., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]

-

Martinez-Montero, S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Wu, J., Chen, Z., Barnard, J. H., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. University of Liverpool Repository. [Link]

-

Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(42), 10559-10562. [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of pyridinium salts a, Our previous work on... [Link]

-

Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

-

Vanucci-Bacqué, C., et al. (2007). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Vanucci-Bacqué, C., et al. (2007). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. HETEROCYCLES. [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. [Link]

-

ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. [Link]

-

ResearchGate. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. [Link]

-

PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). [Link]

-

PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate. [Link]

-

National Institutes of Health. (n.d.). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. [Link]

-

Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. [Link]

-

PubMed. (1997). Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity. [Link]

-

Royal Society of Chemistry. (n.d.). Regiocontrolled synthesis of 2,4,6-triarylpyridines from methyl ketones, electron-deficient acetylenes and ammonium acetate. [Link]

-

PubChem. (n.d.). methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 247259-31-0 | this compound - Synblock [synblock.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Spectroscopic Data of Methyl 2-(piperidin-3-yl)acetate Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No: 247259-31-0).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this piperidine derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted piperidine, a heterocyclic amine motif prevalent in a wide array of natural products and pharmaceuticals. The piperidine scaffold is a key building block in medicinal chemistry due to its favorable pharmacokinetic properties. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds, which is a critical step in any drug discovery and development pipeline. This guide will systematically present and interpret the key spectroscopic data for the title compound.

Molecular Structure and Properties:

-

Molecular Formula: C₈H₁₆ClNO₂[1]

-

Molecular Weight: 193.67 g/mol [1]

-

Chemical Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a hydrochloride salt of an amine, the choice of a deuterated solvent is critical, as protic solvents can lead to the exchange of the amine proton. Solvents such as DMSO-d₆ or D₂O are often preferred. The predicted NMR data presented below is for a stereoisomer, methyl 2-[(3R)-piperidin-3-yl]acetate.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | O-CH₃ (C8) |

| ~3.40 - 3.20 | m | 2H | N-CH₂ (C2-eq, C6-eq) |

| ~2.90 - 2.70 | m | 2H | N-CH₂ (C2-ax, C6-ax) |

| ~2.50 | d | 2H | CH₂-CO (C6) |

| ~2.30 - 2.10 | m | 1H | CH (C3) |

| ~1.90 - 1.50 | m | 4H | CH₂ (C4, C5) |

Predicted data based on computational models for a stereoisomer.

Interpretation and Experimental Rationale:

The downfield chemical shift of the methyl protons (~3.67 ppm) is characteristic of a methyl ester. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be in the range of 2.70-3.40 ppm and will likely show complex splitting patterns due to both geminal and vicinal coupling, as well as axial and equatorial differentiation in the chair conformation of the piperidine ring. The proton at the chiral center (C3) would appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the acetate side chain (C6) are diastereotopic and would ideally appear as a doublet of doublets, but may present as a simple doublet depending on the resolution and coupling constants.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172.5 | C=O | Ester Carbonyl (C7) |

| ~51.8 | CH₃ | O-CH₃ (C8) |

| ~48.2 | CH₂ | N-CH₂ (C2) |

| ~45.5 | CH₂ | N-CH₂ (C6) |

| ~39.8 | CH₂ | CH₂-CO (C6) |

| ~36.2 | CH | CH (C3) |

| ~28.7 | CH₂ | CH₂ (C5) |

| ~24.1 | CH₂ | CH₂ (C4) |

Predicted data based on computational models for a stereoisomer.

Interpretation and Experimental Rationale:

The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum (~172.5 ppm). The carbon of the methyl ester appears around 51.8 ppm. The carbons of the piperidine ring are observed in the aliphatic region, with those adjacent to the nitrogen (C2 and C6) appearing further downfield due to the electron-withdrawing effect of the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical to avoid exchange of the N-H protons and to ensure sample solubility.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Acquisition:

-

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (typically 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | C-H stretch (aliphatic) |

| ~2700-2400 | Broad, Strong | N-H stretch (secondary amine salt, R₂NH₂⁺) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1180 | Medium | C-N stretch |

Interpretation and Experimental Rationale:

The presence of a strong, broad absorption in the 2700-2400 cm⁻¹ region is a key indicator of a secondary amine hydrochloride salt. The sharp, strong peak around 1740 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group. The C-H stretching vibrations of the aliphatic portions of the molecule are expected in the 3000-2800 cm⁻¹ region. The C-O and C-N stretching vibrations provide further evidence for the ester and piperidine functionalities, respectively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The hygroscopic nature of KBr necessitates working in a low-humidity environment.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

For the free base (Methyl 2-(piperidin-3-yl)acetate, C₈H₁₅NO₂), the predicted monoisotopic mass is approximately 157.11 Da. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 158.12.

Predicted Fragmentation Pattern:

A plausible fragmentation pathway would involve the loss of the methoxy group or the entire ester side chain.

| m/z | Predicted Fragment |

| 158.12 | [M+H]⁺ |

| 126.10 | [M+H - CH₃OH]⁺ |

| 98.10 | [Piperidine ring fragment]⁺ |

| 84.08 | [C₅H₁₀N]⁺ |

Predicted m/z values for the protonated molecule of the free base.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition:

-

Introduce the sample solution into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to observe its characteristic fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, while the interpretative sections highlight the key spectral features that confirm the molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and development of piperidine-based compounds.

References

-

PubChemLite. Methyl 2-[(3r)-piperidin-3-yl]acetate hydrochloride (C8H15NO2). Available at: [Link].

-

Iowa State University. NMR Sample Preparation. Available at: [Link].

-

MIT OpenCourseWare. Experiment #2 NUCLEAR MAGNETIC RESONANCE. Available at: [Link].

-

ResearchGate. How to prepare IR samples?. Available at: [Link].

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link].

Sources

"Methyl 2-(piperidin-3-yl)acetate hydrochloride dopamine reuptake inhibitor"

An In-Depth Technical Guide to Methyl 2-(piperidin-3-yl)acetate Hydrochloride: A Dopamine Reuptake Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a potent dopamine reuptake inhibitor (DRI). It is intended for researchers, medicinal chemists, and pharmacologists engaged in the study of dopaminergic neurotransmission and the development of novel therapeutics targeting the central nervous system. This document delves into the compound's mechanism of action, provides detailed protocols for its pharmacological characterization, and discusses its relevance within the broader context of piperidine-based stimulants.

Introduction: The Significance of Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1] This reuptake mechanism is a key regulator of neurotransmission involved in motor control, motivation, reward, and cognitive function.[2] Consequently, the DAT is a primary target for therapeutic agents designed to treat conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and clinical depression.[3][4]

This compound belongs to the piperidine class of compounds, which includes the well-known therapeutic agent methylphenidate (Ritalin®).[5] Like methylphenidate, it is hypothesized to exert its stimulant effects by blocking the DAT. Understanding the pharmacological profile of this specific analog is crucial for elucidating the structure-activity relationships (SAR) that govern potency and selectivity at monoamine transporters.

Compound Profile: Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental for any experimental work.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 247259-31-0 | [6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [6] |

| Molecular Weight | 193.67 g/mol | [6] |

| Isomeric Forms | (R)- and (S)- enantiomers exist (e.g., CID 45073967 for (3R)-isomer) | [7] |

Note: The biological activity of piperidine derivatives is often stereospecific. Characterization of individual enantiomers is recommended.

Core Mechanism of Action at the Dopaminergic Synapse

The primary mechanism of action for this compound is the competitive inhibition of the dopamine transporter.[1] By binding to DAT, the compound physically obstructs the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][8] This action leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing and extending its signaling effects on postsynaptic dopamine receptors.[1]

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

In Vitro Pharmacological Characterization

To define the potency and affinity of this compound, two primary types of in vitro assays are essential: radioligand binding assays and functional uptake inhibition assays.[8][9]

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.

Experimental Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, to ~90% confluency.[2]

-

Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[2]

-

Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and cellular debris.[2]

-

Collect the supernatant and perform a high-speed centrifugation (~40,000 x g) to pellet the cell membranes containing the transporters.

-

Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add 50 µL of membrane preparation, 50 µL of a radioligand (e.g., [³H]WIN 35,428, final concentration ~1-2 nM), and 50 µL of binding buffer.[2]

-

Non-Specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of a known non-labeled DAT inhibitor (e.g., 10 µM GBR 12909).[2]

-

Competitor Wells: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of serially diluted this compound (e.g., 0.1 nM to 10 µM).

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[2]

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

-

Dopamine Uptake Assay: Measuring Functional Potency (IC₅₀)

This functional assay directly measures the compound's ability to inhibit the transport of dopamine into cells.

Experimental Protocol:

-

Cell Culture:

-

The day before the assay, seed HEK293-hDAT cells into a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment (e.g., 40,000-60,000 cells/well).[1]

-

-

Assay Procedure:

-

On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[2]

-

Add 50 µL of uptake buffer containing varying concentrations of this compound to the appropriate wells.

-

Include control wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a potent inhibitor like 10 µM nomifensine).[1][2]

-

Pre-incubate the plate at 37°C for 10-20 minutes.[1]

-

Initiate the uptake reaction by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration near its Kₘ, e.g., 10-20 nM).[1][2]

-

Incubate at 37°C for a short, fixed period within the linear range of uptake (e.g., 5-10 minutes).[1]

-

-

Termination and Detection:

-

Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.[1][6]

-

Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS) and incubating for at least 30 minutes.[1]

-

Transfer the lysate to a scintillation plate, add a scintillation cocktail, and quantify the internalized [³H]Dopamine using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake counts from the total uptake counts.[1]

-

Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit dopamine uptake by 50%.[9]

-

Caption: Experimental workflow for in vitro characterization of a DAT inhibitor.

In Vivo Pharmacodynamic Assessment: Microdialysis

To confirm that the compound engages its target in a living system, in vivo microdialysis is the gold standard for measuring changes in extracellular neurotransmitter levels.[10][11]

Methodology Overview:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a dopamine-rich brain region of an anesthetized or freely moving animal (e.g., rat striatum).[11]

-

Perfusion and Equilibration: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[11] An equilibration period allows the tissue to recover from the implantation trauma.[12]

-

Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline concentration of extracellular dopamine.[13]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally, i.p.).

-

Post-Dose Sampling: Sample collection continues to monitor the drug-induced changes in dopamine concentration over time.

-

Analysis: Dopamine levels in the dialysate fractions are quantified using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ED).[12][13]

Expected Outcome: Administration of an effective dopamine reuptake inhibitor like this compound is expected to produce a significant and sustained increase in the extracellular concentration of dopamine relative to the baseline.[14]

Synthesis and Structure-Activity Relationship (SAR) Context

The synthesis of piperidine-based compounds often involves multi-step processes starting from pyridine or protected piperidine precursors.[15] While a specific route for this 3-substituted isomer is not detailed in the immediate literature, general methods for producing 2-substituted piperidines like methylphenidate often involve hydrogenation of the corresponding pyridine derivative followed by esterification.[15]

The position of the acetate functional group on the piperidine ring is a critical determinant of activity. The SAR of methylphenidate and its analogs is well-studied, where the threo-racemate is known to be the most active.[15] Further substitutions, such as fluorine on the phenyl ring of methylphenidate, can increase binding potency.[16] The characterization of this compound contributes valuable data to this field, helping to define the spatial and electronic requirements for optimal DAT inhibition within this chemical scaffold.

Conclusion and Future Directions

This compound is a compelling compound for the study of dopamine transporter pharmacology. The technical protocols outlined in this guide provide a robust framework for its comprehensive characterization, from determining molecular affinity and functional potency to verifying its mechanism of action in vivo.

Future research should focus on:

-

Selectivity Profiling: Conducting binding and uptake assays for the norepinephrine transporter (NET) and the serotonin transporter (SERT) to determine the compound's selectivity profile. A selective DRI would have a different therapeutic and side-effect profile than a triple reuptake inhibitor.[8][17]

-

Enantiomer Resolution: Synthesizing and testing the individual (R)- and (S)-enantiomers to identify the active stereoisomer, as is common for chiral piperidines.

-

Behavioral Pharmacology: Assessing the compound's effects in animal models of ADHD, depression, or reward to establish a link between its neurochemical effects and behavioral outcomes.

By systematically applying these methodologies, the scientific community can fully elucidate the pharmacological identity of this compound and determine its potential as a valuable research tool or a lead compound for next-generation CNS therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols: Dopamine Transporter (DAT) Uptake Inhibition Assay for Brasofensine Maleate. BenchChem.

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

-

ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors. BenchChem.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Ngo, K. T., Varner, E. L., Michael, A. C., & Weber, S. G. (2017). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. ACS chemical neuroscience, 8(2), 329–338. Available at: [Link]

-

Lama, R. D., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1474-1483. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.

-

Sampson, R. E., et al. (2014). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neurochemistry, 131(4), 438-452. Available at: [Link]

-

Al-Hasani, R., et al. (2019). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of pharmaceutical and biomedical analysis, 175, 112762. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. BenchChem.

- Google Patents. (n.d.). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride. Google Patents.

-

National Center for Biotechnology Information. (n.d.). methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluoromethylphenidate. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Methylphenidate. Wikipedia. Available at: [Link]

-

Wang, Y. J., et al. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 10, 53. Available at: [Link]

-

Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]

- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Methylphenidate - Wikipedia [en.wikipedia.org]

- 6. CAS 247259-31-0 | this compound - Synblock [synblock.com]

- 7. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 16. 4-Fluoromethylphenidate - Wikipedia [en.wikipedia.org]

- 17. LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(piperidin-3-yl)acetate Hydrochloride: A Scoping Guide for its Investigation as a Novel GABA Uptake Inhibitor

An In-depth Technical Guide for the Scientific Community

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Disturbances in GABAergic signaling are implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and mood disorders.[2][3] One clinically validated strategy to enhance GABAergic transmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1][4] This guide focuses on Methyl 2-(piperidin-3-yl)acetate hydrochloride, a compound of interest due to its structural relation to known GAT inhibitors. While direct inhibitory activity of this specific molecule on GATs is not yet extensively documented in public literature, its piperidine core is a privileged scaffold in the design of CNS-active agents and GABA uptake inhibitors.[5][6] This document serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining the rationale and a systematic, field-proven workflow for the synthesis, characterization, and evaluation of this compound as a potential GABA uptake inhibitor.

Introduction: The Rationale for Targeting GABA Transporters

The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. GABAergic inhibition modulates neuronal firing and prevents hyperexcitability.[1] This inhibition is terminated in part by the removal of GABA from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][3] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and increasing inhibitory tone.[4]